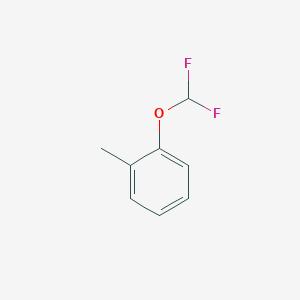

2-Difluoromethoxytoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

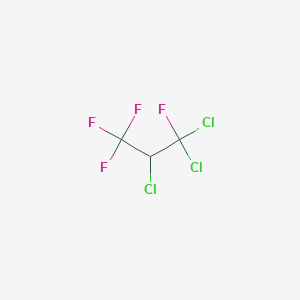

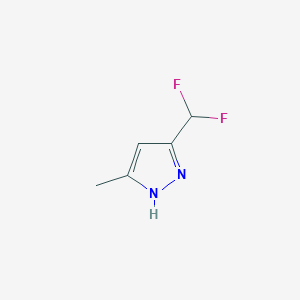

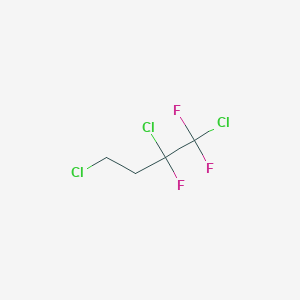

The molecular structure of 2-Difluoromethoxytoluene can be inferred to some extent from the studies on related compounds. For instance, the electron diffraction study of 1,2-difluorotetrachloroethane reveals the presence of trans and gauche isomeric forms and provides specific bond distances and angles . Similarly, the molecular structure of 1,2-difluoroethane shows only the gauche conformation with specific bond lengths and angles . These findings suggest that 2-Difluoromethoxytoluene may also exhibit specific geometric configurations influenced by the presence of difluoro groups.

Chemical Reactions Analysis

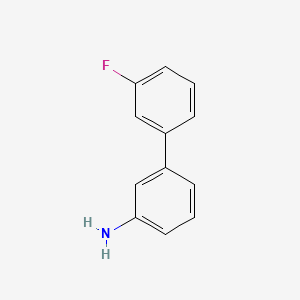

The chemical reactions of 2-Difluoromethoxytoluene would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution, and the presence of difluoro groups could influence the reactivity and selectivity of these reactions. The papers do not provide direct information on the chemical reactions of 2-Difluoromethoxytoluene, but studies on halogenated toluenes, such as the rotational spectrum analysis of 2,4-difluorotoluene, can provide insights into the electronic effects of halogen substituents on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Difluoromethoxytoluene can be partially deduced from the properties of related compounds. For example, the rotational spectrum of 2,4-difluorotoluene provides information on the internal rotation barriers and electric dipole moment, which are important for understanding the physical behavior of the molecule in different states . The electron diffraction studies of halogenated ethanes provide bond distances and angles, which are crucial for predicting the physical properties such as boiling point, melting point, and solubility .

Scientific Research Applications

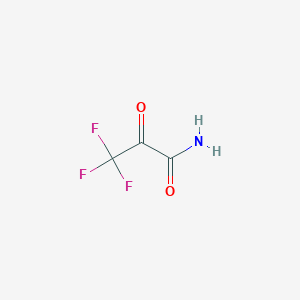

Fluorine in Organic Synthesis

Selective Difluoromethylation Reactions : The introduction of fluorine atoms into organic molecules is crucial in life and materials sciences. Difluoromethyl and monofluoromethyl groups enhance the properties of pharmaceuticals and agrochemicals. Selective difluoromethylation methods, including nucleophilic, electrophilic, and radical approaches, offer straightforward routes to incorporate CF2H and CH2F groups into target molecules, highlighting the importance of fluorinated moieties in synthetic design (Hu, Zhang, & Wang, 2009).

Fluorine in Nucleic Acid Mimics

Fluorobenzene Nucleobase Analogues : The study of 2,4-difluorotoluene, a nonpolar isostere of thymine, explores its role in nucleic acid recognition and interactions with polymerases. This research provides insights into the use of fluorinated benzenes in nucleobase analogues for triple helical recognition of RNA, underscoring the potential of fluorinated compounds in genetic research and biotechnology (Kumar & Rozners, 2021).

Fluorine in Photoredox Catalysis

Catalytic Fluoromethylation of Carbon-Carbon Bonds : The development of photoredox systems for the catalytic fluoromethylation of carbon-carbon multiple bonds emphasizes the versatility of CF3 and CF2H groups in pharmaceuticals and agrochemicals. This research highlights the emergence of photoredox catalysis as a tool for radical reactions, enabling efficient and selective fluoromethylation processes (Koike & Akita, 2016).

Safety And Hazards

properties

IUPAC Name |

1-(difluoromethoxy)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMXDPPOKPYMPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382588 |

Source

|

| Record name | 2-Difluoromethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Difluoromethoxytoluene | |

CAS RN |

42173-52-4 |

Source

|

| Record name | 2-Difluoromethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.